molecular formula C7H12N2O B8397144 2-(2-Cyanoethyl)morpholine

2-(2-Cyanoethyl)morpholine

Cat. No.: B8397144
M. Wt: 140.18 g/mol
InChI Key: MBXYDAFAUGAUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyanoethyl)morpholine is a morpholine derivative featuring a cyanoethyl (-CH₂CH₂CN) substituent at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry. The cyanoethyl group introduces strong electron-withdrawing characteristics, enhancing polarity and influencing reactivity compared to other substituents like chloro, amino, or aryl groups.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-morpholin-2-ylpropanenitrile

InChI

InChI=1S/C7H12N2O/c8-3-1-2-7-6-9-4-5-10-7/h7,9H,1-2,4-6H2

InChI Key

MBXYDAFAUGAUJB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between 2-(2-Cyanoethyl)morpholine and related morpholine derivatives:

Compound Substituent Functional Group Properties Key Applications/Findings
This compound -CH₂CH₂CN Strong electron-withdrawing, polar nitrile Pharmacological analogs (e.g., benzomorphans)
N-(2-Chloroethyl)morpholine-4-carboxamide -CH₂CH₂Cl Moderate polarity, reactive C–Cl bond Platinum complex alkylation studies
4-(2-Aminoethyl)morpholine -CH₂CH₂NH₂ Basic amine, hydrogen-bond donor Intermediate in organic synthesis
2-(2-Chlorophenyl)morpholine -C₆H₄Cl (aromatic) Aromatic, lipophilic Safety data (GHS) available
2-(2,2,2-Trifluoroethyl)morpholine HCl -CH₂CF₃ Electron-deficient, fluorophilic Not specified (structural data only)

Physical and Chemical Properties

  • Polarity and Solubility: The nitrile group in this compound increases polarity compared to chloroethyl or trifluoroethyl analogs, likely improving solubility in polar solvents. In contrast, 2-(2-Chlorophenyl)morpholine’s aromatic substituent enhances lipophilicity, affecting membrane permeability .
  • Thermal Stability: 4-(2-Aminoethyl)morpholine’s high boiling point (200–203°C) reflects strong intermolecular hydrogen bonding, absent in cyanoethyl derivatives due to the non-H-bonding nitrile group .

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